UR-144 N-5-hydroxypentyl is a highly specific phase I metabolite of the synthetic cannabinoid UR-144, formed via terminal hydroxylation of the N-pentyl chain. In forensic and clinical toxicology, it serves as a critical analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methodologies. Because synthetic cannabinoids like UR-144 and its fluorinated analog XLR-11 undergo rapid and extensive in vivo metabolism, the parent compounds are rarely excreted intact. Consequently, laboratories must procure stable, high-purity standards of major urinary metabolites like UR-144 N-5-hydroxypentyl to accurately confirm consumption, calibrate instruments, and validate extraction protocols (such as solid-phase extraction following enzymatic hydrolysis)[1].
Substituting UR-144 N-5-hydroxypentyl with the parent UR-144 compound or a generic cannabinoid standard fundamentally compromises assay validity. Parent UR-144 is heavily metabolized and rarely detectable in urine, meaning assays targeting only the parent drug suffer from near-total false-negative rates [1]. Furthermore, substituting this specific terminal-hydroxy isomer with other alkyl hydroxy metabolites (such as the N-4-hydroxypentyl isomer) leads to critical chromatographic failures. Because these positional isomers share identical molecular weights and primary MS/MS fragmentation patterns (e.g., m/z 328 → 230), laboratories must procure the exact N-5-hydroxypentyl standard to establish precise retention time markers (typically requiring ± 0.1 min precision) and validate baseline column resolution[2].
In forensic urinalysis, relying on the parent drug UR-144 yields unacceptably high false-negative rates due to extensive phase I metabolism. Quantitative LC-MS/MS screening of 50 authentic samples from drug abusers demonstrated that UR-144 N-5-hydroxypentyl was detected in 58% of samples (29/50) at concentrations ranging from 14.5 to 83.9 ng/mL. In contrast, the parent UR-144 was detected in only 6% of samples (3/50) at trace levels (3.2–5.4 ng/mL) [1]. Consequently, the N-5-hydroxypentyl metabolite is a mandatory procurement target for accurate consumption verification.
| Evidence Dimension | Detection frequency and concentration in human urine |
| Target Compound Data | Detected in 29/50 samples (14.5–83.9 ng/mL) |
| Comparator Or Baseline | Parent UR-144 (Detected in 3/50 samples, 3.2–5.4 ng/mL) |
| Quantified Difference | ~9.6x higher detection rate and ~15x higher peak concentration |
| Conditions | LC-MS/MS analysis of human urine following enzymatic hydrolysis |
Procuring the metabolite standard rather than the parent drug is essential to prevent false negatives in routine forensic and clinical toxicology screenings.
Synthetic cannabinoid metabolism produces multiple alkyl hydroxy isomers with identical mass-to-charge ratios (e.g., m/z 328 for protonated UR-144 hydroxypentyl metabolites). Differentiating UR-144 N-5-hydroxypentyl from its positional isomer, UR-144 N-4-hydroxypentyl, requires exact baseline separation. Validated LC-MS/MS methods rely on strict retention time windows (± 0.1 min) to distinguish these isomers, as they share identical primary MS/MS transitions (m/z 328.2 → 230.1) [1]. Procuring the exact N-5-hydroxypentyl standard is required to establish these retention time markers and validate column selectivity.
| Evidence Dimension | Chromatographic retention time calibration |
| Target Compound Data | Exact retention time marker for N-5-hydroxypentyl (± 0.1 min tolerance) |
| Comparator Or Baseline | UR-144 N-4-hydroxypentyl (isobaric isomer) |
| Quantified Difference | Baseline resolution required to separate identical m/z 328 → 230 transitions |
| Conditions | Ultra Biphenyl column or equivalent LC-MS/MS gradient elution |
Using the specific isomer standard is the only way to validate chromatographic resolution and prevent false identification from co-eluting positional isomers.
UR-144 N-5-hydroxypentyl is not only a primary metabolite of UR-144 but also a major degradation product of the fluorinated analog XLR-11. In vivo studies show that XLR-11 undergoes oxidative defluorination to form the identical N-5-hydroxypentyl structure [1]. Validated LC-MS/MS assays achieve a Limit of Detection (LOD) of 0.05–0.15 ng/mL and a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL for this compound in human urine [1]. Because it serves as a dual-biomarker for both UR-144 and XLR-11 consumption, its procurement provides higher diagnostic utility per assay than standards unique to a single parent drug.
| Evidence Dimension | Biomarker utility and assay sensitivity |
| Target Compound Data | LOD 0.05–0.15 ng/mL; acts as biomarker for 2 parent drugs (UR-144, XLR-11) |
| Comparator Or Baseline | Parent-specific metabolites (e.g., XLR-11 N-4-hydroxypentyl) |
| Quantified Difference | 2x parent drug coverage (UR-144 and XLR-11) with sub-ng/mL sensitivity |
| Conditions | LC-MS/MS quantification in human urine |
Procuring this standard allows laboratories to efficiently track the consumption of multiple synthetic cannabinoids using a single high-sensitivity reference material.
Due to its high detection frequency and concentration in authentic urine samples compared to the parent drug, UR-144 N-5-hydroxypentyl is the primary target for validating LC-MS/MS screening methods. Procuring this standard allows forensic laboratories to establish accurate Limits of Detection (LODs) and Limits of Quantitation (LLOQs) for routine drug testing protocols [1].
Analytical laboratories developing new chromatographic gradients (e.g., using biphenyl columns) must procure this standard to prove baseline separation from the N-4-hydroxypentyl isomer. It serves as an essential retention time calibrator to prevent false-positive identifications caused by isobaric interference [2].
Because XLR-11 undergoes oxidative defluorination to form UR-144 N-5-hydroxypentyl, this compound is highly valuable for multiplexed assays. Toxicology labs procure it to simultaneously track the consumption of both UR-144 and its fluorinated analog without needing entirely separate biomarker panels [1].
Acute Toxic